molecular formula C20H21ClFN3O3S B2557279 Methyl 4-((2-(dimethylamino)ethyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1216686-52-0

Methyl 4-((2-(dimethylamino)ethyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

Cat. No.: B2557279
CAS No.: 1216686-52-0
M. Wt: 437.91
InChI Key: WFOKPGILTQZBAM-UHFFFAOYSA-N
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Description

Methyl 4-((2-(dimethylamino)ethyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a synthetic organic compound featuring a benzothiazole core substituted with a fluorine atom at the 6-position, a carbamoyl linker, and a dimethylaminoethyl group. The methyl ester at the para position of the benzoate moiety enhances its lipophilicity, which is critical for membrane permeability in pharmacological applications. The hydrochloride salt form improves solubility in aqueous media, making it suitable for formulation in drug delivery systems. This compound is structurally related to bioactive molecules targeting neurological or oncological pathways due to the presence of the benzothiazole scaffold, which is known for its affinity to amyloid aggregates and kinase inhibition .

Properties

IUPAC Name

methyl 4-[2-(dimethylamino)ethyl-(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S.ClH/c1-23(2)10-11-24(20-22-16-9-8-15(21)12-17(16)28-20)18(25)13-4-6-14(7-5-13)19(26)27-3;/h4-9,12H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOKPGILTQZBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-((2-(dimethylamino)ethyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly noted for its anti-cancer and anti-inflammatory properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoate moiety, a thiazole ring, and a dimethylamino propyl group. Its molecular formula is C20H21ClFN3O3SC_{20}H_{21}ClFN_3O_3S with a molecular weight of approximately 437.9 g/mol. The IUPAC name for the compound is methyl 4-[2-(dimethylamino)ethyl-(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate; hydrochloride.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
  • Introduction of the Fluoro Group : Electrophilic fluorination using reagents like Selectfluor.
  • Attachment of the Dimethylaminoethyl Group : Alkylation with 2-dimethylaminoethyl chloride.
  • Formation of the Carbamoyl Linkage : Reaction with an isocyanate.
  • Esterification : Esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Anti-Cancer Properties

Preliminary studies indicate that this compound exhibits significant anti-cancer activity. Research has shown that it inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)
  • H1299 (lung cancer)

The compound's mechanism involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound also demonstrates anti-inflammatory effects by reducing the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). These findings suggest its potential utility in treating inflammatory diseases .

Case Studies and Experimental Data

A study evaluating various benzothiazole derivatives found that this compound significantly inhibited the proliferation of A431 and A549 cells at concentrations as low as 1 μM. The apoptosis-promoting effects were confirmed through flow cytometry, while Western blot analysis indicated downregulation of survival pathways .

Cell Line IC50 (μM) Apoptosis Induction Cytokine Reduction (IL-6/TNF-α)
A4311YesYes
A5491YesYes
H1299Not specifiedYesNot assessed

Scientific Research Applications

Anti-Cancer Properties

Research indicates that Methyl 4-((2-(dimethylamino)ethyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride exhibits significant anti-cancer activity. Preliminary studies have shown that it may inhibit tumor cell proliferation and induce apoptosis in specific cancer cell lines. The compound's structural features facilitate interactions with cellular pathways that regulate cell growth and survival .

Case Study:
In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Further investigations are required to elucidate the precise mechanisms of action and optimize its efficacy.

Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Study:
In animal models, the administration of this compound resulted in a significant reduction in markers of inflammation, indicating its potential utility in treating inflammatory diseases.

Other Therapeutic Applications

Beyond cancer and inflammation, this compound may have applications in treating metabolic disorders. Research has indicated that derivatives of benzothiazole compounds can influence glucose metabolism, suggesting a possible role in diabetes management .

Case Study:
In vivo assessments have shown that related compounds exhibit hypoglycemic effects comparable to established medications like glibenclamide, pointing to the need for further exploration of this compound in metabolic disease contexts.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features and potential advantages of this compound over similar compounds:

Compound Name Structural Features Unique Aspects
Methyl 4-amino-3-(dimethylamino)benzoate hydrochlorideContains dimethylamino group and benzoate structurePrimarily studied for analgesic properties
N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochlorideSimilar propyl group; includes dioxoisoindolineBroader spectrum of biological activity
4-(3-{2-4-Fluorobenzoylamino}ethyl)-1,2,4-oxadiazol-5-yl)benzoic acidIncorporates an oxadiazole ringExplored for anti-inflammatory effects

This comparison underscores the distinct biological activities and therapeutic potential associated with this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole/Isoxazole Scaffolds

The compound shares structural similarities with methyl 2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetate (compound 4 in ). Both feature a fluorinated heterocyclic core (thiazole vs. isoxazole) and an ester group. Key differences include:

  • Substituent Reactivity : The thiazole sulfur in the target compound may confer greater electron-withdrawing effects compared to the oxygen in isoxazole, influencing binding affinity to biological targets.

Amine-Containing Esters in Polymer Chemistry

Ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate () are co-initiators in resin cements. Comparative analysis reveals:

  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (DC = 78%) in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate (DC = 62%), attributed to its superior electron-donating capacity .
  • Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate show enhanced flexural strength (120 MPa) versus those with 2-(dimethylamino)ethyl methacrylate (85 MPa), likely due to reduced steric hindrance .

Sulfonylurea-Based Methyl Esters in Pesticides

Methyl esters of sulfonylurea herbicides (), such as metsulfuron-methyl and ethametsulfuron-methyl, share the benzoate ester motif but differ in functional groups:

  • Stability: The trifluoroethoxy group in triflusulfuron-methyl enhances hydrolytic stability compared to the dimethylaminoethyl group in the target compound, which may increase susceptibility to metabolic degradation .

Data Tables

Table 1: Physicochemical Properties of Comparable Compounds

Compound Core Structure Key Functional Groups Reactivity/Solubility
Target Compound Benzothiazole 6-Fluoro, dimethylaminoethyl, ester High lipophilicity, HCl salt
Methyl 2-(chlorophenyl)-...acetate Benzoisoxazole Chlorophenyl, piperidinyl Hydrophobic, neutral
Ethyl 4-(dimethylamino)benzoate Benzoate Dimethylamino, ethyl ester High DC (78%), polar
Metsulfuron-methyl Triazine-benzoate Methoxy, sulfonylurea ALS inhibition, stable

Table 2: Toxicity and Handling Requirements

Compound Acute Toxicity (GHS) Handling Precautions
Target Compound Not reported Likely requires PPE (gloves, goggles)
Methyl 4-{[5-(phenylcarbamoyl)...} Category 4 (all routes) Fume hood, protective clothing
2-(Dimethylamino)ethyl methacrylate Irritant Ventilation, avoid skin contact

Research Findings and Implications

  • Pharmacological Potential: The benzothiazole scaffold in the target compound is under investigation for neurodegenerative diseases, leveraging its amyloid-binding affinity. Structural optimization (e.g., fluorination) may enhance blood-brain barrier penetration .
  • Industrial Applications : Lessons from resin chemistry () suggest that amine-containing esters like the target compound could improve polymer crosslinking efficiency if paired with suitable initiators.
  • Safety Considerations : While direct toxicity data for the target compound are lacking, analogues (–5) emphasize the need for rigorous exposure controls during synthesis and handling.

Q & A

Q. What are the optimal synthetic routes for this compound, and what challenges exist in achieving high yields?

The synthesis typically involves multi-step reactions, starting with the preparation of the 6-fluorobenzo[d]thiazol-2-yl carbamate core. A common approach includes:

  • Step 1 : Condensation of 6-fluorobenzo[d]thiazol-2-amine with activated carbonyl intermediates (e.g., chloroformates or carbamoyl chlorides) under reflux conditions in solvents like dichloroethane or methanol.
  • Step 2 : Introduction of the dimethylaminoethyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous sodium acetate or triethylamine as a base .
  • Step 3 : Final esterification or salt formation (hydrochloride) under controlled pH and temperature. Challenges : Competing side reactions (e.g., hydrolysis of ester groups), low yields due to steric hindrance from the fluorobenzo[d]thiazol moiety, and purification difficulties. TLC monitoring and optimized stoichiometry (1:1.2 molar ratios for reagents) are critical .

Q. How is the compound characterized using spectroscopic methods?

Key characterization techniques include:

  • IR Spectroscopy : Confirms carbamate (C=O stretch ~1650–1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups.
  • NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm for fluorobenzo[d]thiazol), dimethylaminoethyl protons (δ 2.2–3.5 ppm), and methyl ester protons (δ 3.8–4.0 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–175 ppm) .
  • Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C, H, N, and S percentages .

Q. What safety protocols are recommended for handling this compound?

Based on analogous thiazole derivatives:

  • Storage : Tightly sealed containers in cool, ventilated areas away from heat/light. Avoid moisture to prevent hydrolysis .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

  • pH Sensitivity : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Fluorobenzo[d]thiazol derivatives are prone to hydrolysis in acidic conditions .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) or accelerated aging at 40–60°C. Degradation products (e.g., free carboxylic acids) can be identified by mass spectrometry .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). The fluorobenzo[d]thiazol group often engages in π-π stacking, while the dimethylaminoethyl moiety may form hydrogen bonds .
  • MD Simulations : Validate docking poses by simulating ligand-receptor dynamics over 100+ ns. Analyze root-mean-square deviation (RMSD) to assess binding stability .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Core Modifications : Replace the 6-fluoro group with other halogens (Cl, Br) to evaluate electronic effects on bioactivity.
  • Side Chain Variations : Substitute dimethylaminoethyl with morpholino or piperazinyl groups to alter solubility and target affinity .
  • Biological Assays : Test derivatives against cell lines (e.g., cancer or microbial models) using MTT or MIC assays. Correlate activity trends with structural changes .

Q. What analytical methods resolve contradictions in biological activity data?

  • Dose-Response Curves : Replicate experiments with standardized concentrations (e.g., 1–100 μM) to rule out assay variability.
  • Off-Target Screening : Use proteome profiling or kinome-wide screens to identify unintended interactions.
  • Metabolite Analysis : LC-MS/MS can detect in vitro metabolites that may explain discrepancies between predicted and observed activities .

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